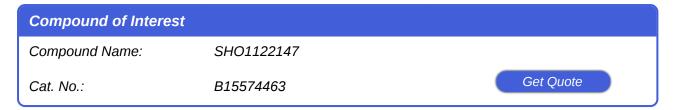


Early research findings on SHO1122147

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An In-depth Technical Guide to the Early Research Findings on SHO1122147

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHO1122147 is a novel small molecule identified as a potent mitochondrial uncoupler. Early research, primarily detailed in a study published in the Journal of Medicinal Chemistry, has positioned **SHO1122147** as a promising therapeutic candidate for metabolic diseases, specifically obesity and metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3][4][5] [6][7] This technical guide synthesizes the currently available preclinical data, experimental methodologies, and the proposed mechanism of action for **SHO1122147**.

Chemical Identity

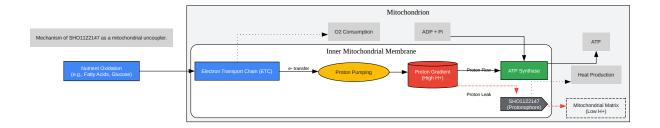
Property	Value
Synonyms	SHO-1122147; SHO 1122147; Compound 7m[1][8][9]
IUPAC Name	6-((3'-chloro-[1,1'-biphenyl]-4-yl)amino)-[1][10] [11]oxadiazolo[3,4-b]pyridin-7-ol[1]
Chemical Formula	C17H11CIN4O2[1]
Molecular Weight	338.75 g/mol [1]
Appearance	Not specified in available research.



Mechanism of Action: Mitochondrial Uncoupling

SHO1122147 functions as a mitochondrial uncoupler, a class of molecules that dissipate the proton gradient across the inner mitochondrial membrane.[1][2][3][4] This process uncouples nutrient oxidation from ATP synthesis, leading to an increase in the oxygen consumption rate (OCR) and cellular respiration as the cell works to re-establish the proton motive force.[8][9] The net effect is an increase in energy expenditure.

Signaling Pathway Diagram



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Caption: Mechanism of **SHO1122147** as a mitochondrial uncoupler.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative findings from early preclinical studies of **SHO1122147**.

Table 1: In Vitro Activity



Parameter	Cell Line	Value	Reference
EC50 (Mitochondrial Uncoupling)	L6 Myoblasts	3.6 μΜ	[1][3][4][5][6][7][8][9]
Increase in Oxygen Consumption Rate (OCR)	L6 Myoblasts	69%	[8][9]

Table 2: In Vivo Pharmacokinetics in Mice

Parameter	Dosing	Value	Reference
Administration Route	Oral Gavage	10 mg/kg	[2]
Half-life (t1/2)	Single Dose	2 hours	[1][2][3][4][5][7]
Maximum Concentration (Cmax)	Single Dose	35 μΜ	[1][2][4][5][7]
Maximum Tolerated Dose	Not specified	>1,000 mg/kg	[1][2][4][5][6][7]

Table 3: In Vivo Efficacy in a Mouse Model of MASH

Parameter	Dosing	Outcome	Reference
Animal Model	Gubra-Amylin (GAN) mouse model	[1][2][3][4][5][7]	
Administration	200 mg/kg/day (admixed in food)	[1][2][4][5][7]	
Body Weight	Chronic	Significant decrease	[1][2][4][5][7]
Body Composition	Chronic	Decreased fat mass, increased lean mass	[2]
Liver Triglycerides	Chronic	Significant decrease	[1][2][4][5][7]
Plasma ALT	Chronic	Significant decrease	[2]
Body Temperature	Chronic	No significant change	[1][2][4][5][6][7]



Experimental Protocols

The following are detailed methodologies for key experiments based on the available research.

Oxygen Consumption Rate (OCR) Assay

This assay is crucial for quantifying the mitochondrial uncoupling activity of a compound.

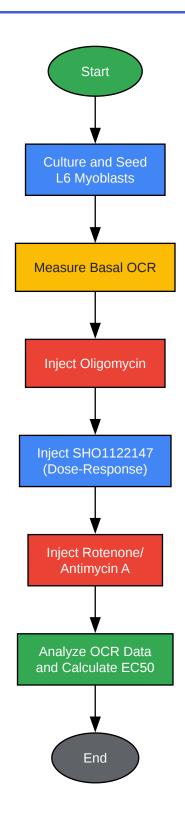
Objective: To measure the effect of **SHO1122147** on cellular respiration in L6 myoblasts.

Methodology:

- Cell Culture: L6 myoblasts are cultured in appropriate media and seeded into specialized microplates for Seahorse XF analysis.
- Compound Preparation: A stock solution of **SHO1122147** is prepared and serially diluted to achieve a range of final concentrations.
- Mitochondrial Stress Test:
 - Basal OCR is measured.
 - Oligomycin (an ATP synthase inhibitor) is injected to determine ATP-linked respiration.
 - SHO1122147 is injected at various concentrations to measure the dose-dependent increase in OCR, indicating uncoupling.
 - A combination of rotenone and antimycin A (Complex I and III inhibitors, respectively) is injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- Data Analysis: The EC50 is calculated from the dose-response curve of OCR versus
 SHO1122147 concentration.

Experimental Workflow: OCR Assay





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Caption: Workflow for the Oxygen Consumption Rate (OCR) Assay.

In Vivo Efficacy Study in the GAN Mouse Model



This study evaluates the therapeutic potential of **SHO1122147** in a disease-relevant animal model.

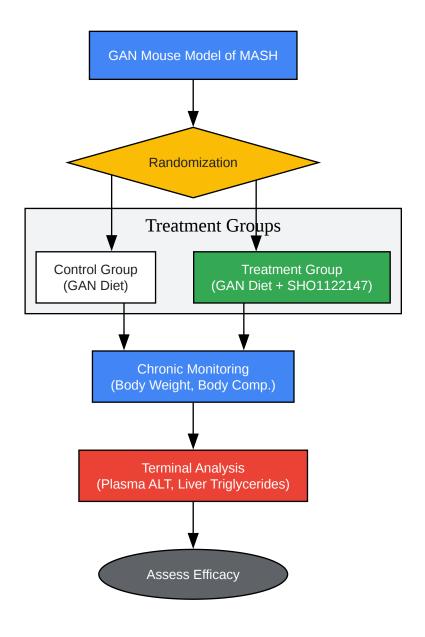
Objective: To assess the effect of chronic **SHO1122147** administration on body weight, body composition, and MASH-related biomarkers in the Gubra-Amylin (GAN) mouse model.

Methodology:

- Model Induction: Male C57BL/6J mice are fed a GAN diet for an extended period (e.g., 33 weeks) to induce obesity and MASH pathology.[4]
- Treatment Groups: Mice are randomized into a vehicle control group and a treatment group receiving **SHO1122147**.
- Drug Administration: **SHO1122147** is admixed into the GAN diet at a specified concentration (e.g., 200 mg/kg) for daily administration over several weeks.
- Monitoring:
 - Body weight is measured regularly (e.g., weekly).
 - Body composition (fat and lean mass) is assessed using techniques like EchoMRI.[2]
 - Food intake and body temperature may be monitored.
- Terminal Analysis:
 - At the end of the study, blood is collected for analysis of plasma biomarkers such as alanine aminotransferase (ALT).
 - Livers are harvested, weighed, and analyzed for triglyceride content and histopathology.
- Statistical Analysis: Data from the treatment and control groups are compared using appropriate statistical tests (e.g., t-test).

Logical Relationship: Efficacy Study Design





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Caption: Logical design of the in vivo efficacy study.

Conclusion and Future Directions

The early research on **SHO1122147** has established it as a potent mitochondrial uncoupler with a promising preclinical profile for the treatment of obesity and MASH. The in vitro data demonstrate its mechanism of action, while the in vivo studies in a clinically relevant mouse model show efficacy in reducing key disease-related parameters without adverse effects on body temperature. Future research will likely focus on further preclinical safety and toxicology



studies, optimization of its pharmacokinetic properties, and ultimately, evaluation in clinical trials to determine its therapeutic potential in humans.

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